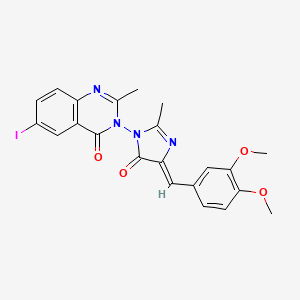
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, an imidazole ring, and various substituents such as iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with isocyanates or other suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The iodine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is typically used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the imidazole ring results in a dihydroimidazole derivative .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activities. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetone: A related compound with similar structural features.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of various quinazolinone derivatives.
Uniqueness
4(3H)-Quinazolinone, 3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-methyl-5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl- stands out due to its unique combination of functional groups and substituents, which confer distinct chemical and biological properties. Its iodine substituent, in particular, enhances its reactivity and potential for further functionalization .
Eigenschaften
CAS-Nummer |
114496-25-2 |
|---|---|
Molekularformel |
C22H19IN4O4 |
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
3-[(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxoimidazol-1-yl]-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19IN4O4/c1-12-24-17-7-6-15(23)11-16(17)21(28)26(12)27-13(2)25-18(22(27)29)9-14-5-8-19(30-3)20(10-14)31-4/h5-11H,1-4H3/b18-9- |
InChI-Schlüssel |
FZOGBZPQTZEKLE-NVMNQCDNSA-N |
Isomerische SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=N/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)C |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1N3C(=NC(=CC4=CC(=C(C=C4)OC)OC)C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


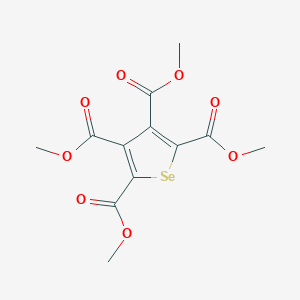
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
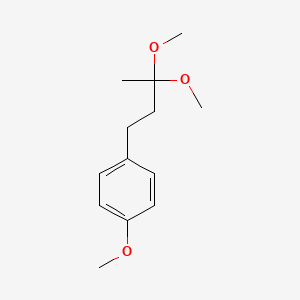



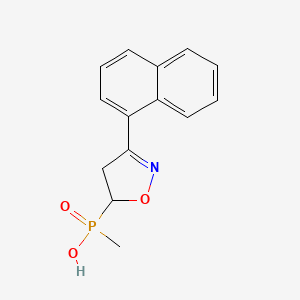
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
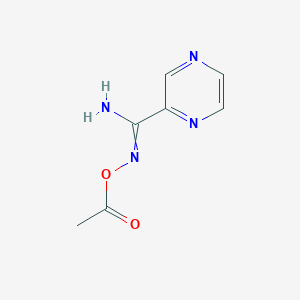
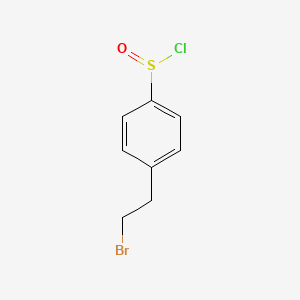
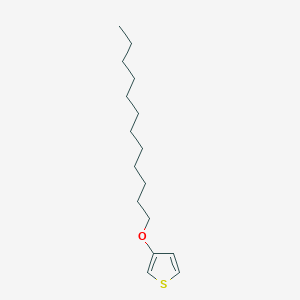
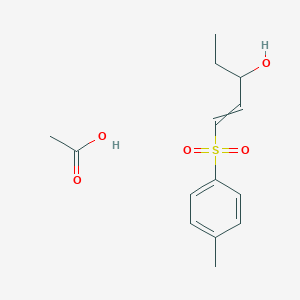
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)

